N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This particular compound has a benzimidazole core with a methoxybenzenesulfonamide substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 1,2-phenylenediamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. For example, they can inhibit the polymerization of microtubules, which is essential for cell division, making them effective anticancer agents . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-(1H-pyrazol-5-yl)acetamide
- N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine
- N-benzimidazol-2yl benzamide analogues
Uniqueness
N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide is unique due to its specific substituents, which may enhance its biological activity and selectivity. The presence of the methoxybenzenesulfonamide group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H13N3O3S/c1-20-10-6-8-11(9-7-10)21(18,19)17-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H2,15,16,17) |
InChI Key |
UOVYEVDDFHZFSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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